2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C13H22ClF3N2O. It is also known as TFMPP, which is a psychoactive drug that belongs to the piperazine family. This compound is widely used in scientific research, especially in the field of neuroscience.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It may also have some affinity for dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. It has been shown to have both stimulant and sedative effects, depending on the dose and route of administration. It may also have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to study the effects of drugs on specific receptor subtypes. However, one limitation is that it may have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate its potential as a therapeutic agent for various neuropsychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one involves the reaction of 1-(2-hydroxyethyl)piperazine with 2-chloro-1-(2,2,2-trifluoroethyl)propan-1-one in the presence of a base such as sodium hydroxide. The reaction proceeds at room temperature, and the product is obtained in good yield after purification.
Scientific Research Applications
2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one is widely used in scientific research, especially in the field of neuroscience. It is used as a tool compound to investigate the function of various neurotransmitter receptors, such as serotonin receptors. It is also used to study the effects of psychoactive drugs on the central nervous system.
Properties
IUPAC Name |
2-chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClF3N2O/c1-8(2)10-6-17(7-12(14,15)16)4-5-18(10)11(19)9(3)13/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFIRORTOPUVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1C(=O)C(C)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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